5-Iodo-2-isopropoxyaniline
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Overview
Description
5-Iodo-2-isopropoxyaniline: is an aromatic compound with the molecular formula C9H12INO It is characterized by the presence of an iodine atom at the 5th position and an isopropoxy group at the 2nd position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-isopropoxyaniline typically involves the iodination of 2-isopropoxyaniline. One common method is the direct iodination using iodine and an oxidizing agent such as sodium bicarbonate in an aqueous medium. The reaction is carried out at low temperatures to prevent over-iodination and to ensure high selectivity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-isopropoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like iodine (V)-based reagents.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Anilines: Formed through nucleophilic substitution.
Scientific Research Applications
5-Iodo-2-isopropoxyaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-isopropoxyaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The iodine atom can enhance the compound’s binding affinity to its target by forming halogen bonds .
Comparison with Similar Compounds
5-Iodo-2-methoxyaniline: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Bromo-2-isopropoxyaniline: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 5-Iodo-2-isopropoxyaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The isopropoxy group also provides steric hindrance, affecting the compound’s overall properties .
Properties
IUPAC Name |
5-iodo-2-propan-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGYZBDOSDRQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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